N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-chloropropanamide
Overview
Description
N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-chloropropanamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, a tert-butyl group, a cyano group, and a chloropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-chloropropanamide typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-chloropropanamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, each with distinct structural and functional properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-chloropropanamide has been studied for its potential biological activity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound may be used as a precursor for the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-chloropropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound's binding affinity and specificity determine its biological activity, which can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide
N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-4-methoxybenzamide
Uniqueness: N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-chloropropanamide stands out due to its specific structural features, such as the presence of the tert-butyl group and the chloropropanamide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloropropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2OS/c1-16(2,3)10-4-5-11-12(9-18)15(21-13(11)8-10)19-14(20)6-7-17/h10H,4-8H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAWADXUNHRCME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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